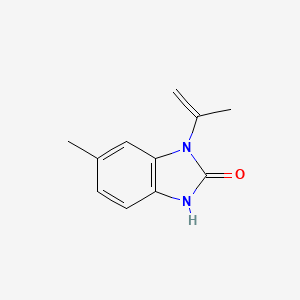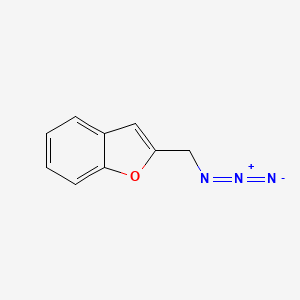
2-((tert-butyldiphenylsilyloxy)methyl)-1-tosyl-1,2,3,6-tetrahydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((tert-butyldiphenylsilyloxy)methyl)-1-tosyl-1,2,3,6-tetrahydropyridine is a complex organic compound that features a tetrahydropyridine ring substituted with a tert-butyldiphenylsilyl group and a tosyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-butyldiphenylsilyloxy)methyl)-1-tosyl-1,2,3,6-tetrahydropyridine typically involves multiple steps. One common route includes the protection of hydroxyl groups using tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or imidazole . The tosylation step involves the reaction of the intermediate with tosyl chloride in the presence of a base like triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((tert-butyldiphenylsilyloxy)methyl)-1-tosyl-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the tosyl group, using nucleophiles like sodium azide (NaN3).
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: NaN3 in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of the corresponding N-oxide.
Reduction: Formation of the corresponding amine.
Substitution: Formation of azide-substituted derivatives.
Applications De Recherche Scientifique
2-((tert-butyldiphenylsilyloxy)methyl)-1-tosyl-1,2,3,6-tetrahydropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((tert-butyldiphenylsilyloxy)methyl)-1-tosyl-1,2,3,6-tetrahydropyridine involves its interaction with various molecular targets. The tert-butyldiphenylsilyl group provides steric protection, while the tosyl group can act as a leaving group in substitution reactions. These features make the compound versatile in synthetic applications, allowing it to participate in a variety of chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-((Tert-butyldimethylsilyl)oxy)methyl)-1-tosyl-1,2,3,6-tetrahydropyridine
- **(Tert-butyldimethylsilyloxy)acetaldehyde
- **(2R,3S,4S,5R,6S)-2-(((Tert-butyldimethylsilyl)oxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
Uniqueness
2-((tert-butyldiphenylsilyloxy)methyl)-1-tosyl-1,2,3,6-tetrahydropyridine is unique due to the presence of both the tert-butyldiphenylsilyl and tosyl groups, which provide distinct steric and electronic properties. This combination allows for selective reactions and protection strategies in organic synthesis, making it a valuable compound for researchers.
Propriétés
Formule moléculaire |
C29H35NO3SSi |
|---|---|
Poids moléculaire |
505.7 g/mol |
Nom IUPAC |
tert-butyl-[[1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridin-2-yl]methoxy]-diphenylsilane |
InChI |
InChI=1S/C29H35NO3SSi/c1-24-18-20-26(21-19-24)34(31,32)30-22-12-11-13-25(30)23-33-35(29(2,3)4,27-14-7-5-8-15-27)28-16-9-6-10-17-28/h5-12,14-21,25H,13,22-23H2,1-4H3 |
Clé InChI |
ZPRYAVTXPGTOFJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CC=CCC2CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(4-[1,3]dioxolan-2-yl-phenyl)acrylamide](/img/structure/B8298360.png)
![1-(2,4-Dichlorobenzyl)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B8298369.png)






